molecular formula C19H17ClN4O2S2 B2825800 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide CAS No. 954076-76-7

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide

Cat. No.: B2825800
CAS No.: 954076-76-7
M. Wt: 432.94
InChI Key: WMVPVFAUZMEPGJ-UHFFFAOYSA-N
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Description

This compound is a thiazole-based acetamide derivative featuring a 4-chlorophenyl carbamoyl group linked via a sulfanyl-methyl bridge to the thiazole ring. Its structural complexity suggests applications in antimicrobial, anti-inflammatory, and anticancer research .

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c20-14-1-3-15(4-2-14)23-18(26)12-28-19-24-16(11-27-19)9-17(25)22-10-13-5-7-21-8-6-13/h1-8,11H,9-10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVPVFAUZMEPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide (CAS Number: 953991-97-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H20ClN3O3S2C_{21}H_{20}ClN_{3}O_{3}S_{2} with a molecular weight of 462.0 g/mol. The structure features a thiazole ring, a chloroaniline moiety, and an acetamide functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H20ClN3O3S2
Molecular Weight462.0 g/mol
CAS Number953991-97-4
Structural FeaturesThiazole ring, chloroaniline

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with thiazole moieties can inhibit the growth of various pathogens. In vitro studies have shown that related thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in the structure may enhance its interaction with microbial enzymes, leading to increased efficacy.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives similar to the compound have demonstrated cytotoxic effects on cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (G1 or G2/M), depending on the substituents on the thiazole ring.

In a comparative study, it was found that:

  • Compound A (a related thiazole) reduced Caco-2 cell viability by approximately 39.8% compared to control.
  • Compound B showed enhanced anticancer activity with a viability reduction of up to 31.9% in Caco-2 cells.

These findings suggest that modifications to the thiazole structure can significantly influence anticancer potency.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in MDPI demonstrated that thiazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/mL against certain bacterial strains, indicating strong antimicrobial potential .
  • Anticancer Activity :
    • Research involving various thiazole derivatives revealed that those with electron-withdrawing groups (like Cl) showed enhanced antiproliferative activity against cancer cell lines. One derivative resulted in a viability decrease of approximately 44% in A549 cells .

Comparison with Similar Compounds

Core Structural Variations

Compound Name / ID Core Heterocycle Key Substituents Biological Activity Reference
Target Compound 1,3-Thiazole - 4-Chlorophenyl carbamoyl
- Pyridin-4-ylmethyl acetamide
Antimicrobial, anti-inflammatory (inferred)
N-(4-Chlorophenyl)carbamoyl-4-(3,4,5-trimethylpyrazol-1-yl)-3-pyridinesulfonamide (Compound 25) Pyridine + Pyrazole - 3,4,5-Trimethylpyrazole
- Sulfonamide linkage
Not explicitly reported (synthesis focus)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 1,3,4-Thiadiazole - 4-Nitrophenyl acetamide
- Thiadiazole-thioether
Antiproliferative (in vitro)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine - 4,6-Diaminopyrimidine
- Chlorophenyl acetamide
Structural studies (no activity reported)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (KA series) 1,2,4-Triazole - Pyridin-4-yl
- Variable aryl carbamoyl groups
Antimicrobial (MIC: 12.5–50 µg/mL), antioxidant (IC50: 45–80 µM)

Key Observations :

  • Thiazole vs. Triazole/Thiadiazole : The thiazole core in the target compound may offer enhanced metabolic stability compared to triazole or thiadiazole analogs, which are prone to oxidative degradation .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-nitrophenyl) improve bioactivity by increasing electrophilicity and target binding .

Critical Insight :

  • The pyridin-4-ylmethyl group in the target compound may enhance cellular uptake compared to simpler aryl acetamides .

Crystallographic and Structural Data

  • Target Compound: No crystallographic data available.
  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Exhibits planar amide groups and N–H⋯O hydrogen bonding, stabilizing dimeric structures .
  • N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide : Antiparallel alignment of C=O and N–H bonds enhances crystal packing via hydrogen bonds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : Reacting carbamoylmethyl sulfanyl precursors with α-haloacetamide derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility and reaction rates .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures is employed to achieve >95% purity .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and integration ratios (e.g., pyridinyl methyl protons at δ 4.3–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, typically requiring >98% for biological testing .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 452.08) .

Q. How to design experiments to assess the compound’s biological activity (e.g., antimicrobial or anticancer properties)?

  • In vitro assays : Use standardized protocols like broth microdilution (for antimicrobial activity against S. aureus or E. coli) or MTT assays (for cytotoxicity in cancer cell lines, e.g., HeLa or MCF-7) .
  • Controls : Include positive controls (e.g., cisplatin for anticancer assays) and solvent-only negative controls .
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 μM to determine IC50_{50} values .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structural elucidation?

  • SHELX refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered atoms (e.g., sulfanyl groups) and validating with R1_1 < 0.05 .
  • Twinned data : For non-merohedral twinning, employ the Hooft parameter in PLATON to refine against high-resolution data (<1.0 Å) .
  • Hydrogen bonding analysis : Use Mercury software to map interactions (e.g., N–H···O=C distances of 2.8–3.0 Å) and validate packing motifs .

Q. What strategies are effective in modifying the compound to enhance bioactivity while maintaining stability?

  • Functional group substitution : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF3_3) to improve target binding without compromising solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide moiety to enhance membrane permeability .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .

Q. How to analyze structure-activity relationships (SAR) using computational and experimental methods?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase, PDB ID: 1M17). Focus on key residues (e.g., Lys721 for hydrogen bonding) .
  • QSAR modeling : Develop 2D descriptors (e.g., logP, polar surface area) from datasets of analogous thiazole derivatives to predict IC50_{50} trends .
  • Metabolic profiling : Use liver microsome assays (human or rat) to identify major Phase I metabolites (e.g., hydroxylation at the pyridinyl methyl group) .

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